BE“GHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: 6-Bromo-3-
iIodoimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Bromo-3-iodoimidazo[1,2-
Compound Name: ,
ajpyrazine

Cat. No.: B577635

CAS Number: 1245644-42-1
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-iodoimidazo[1,2-
a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This
document consolidates available data on its chemical properties, potential therapeutic
applications, and synthetic methodologies, aiming to facilitate further research and
development efforts.

Core Compound Properties

6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a halogenated bicyclic heteroaromatic compound.
The presence of both bromine and iodine atoms on the imidazo[1,2-a]pyrazine core makes it a
versatile intermediate for further chemical modifications and a candidate for biological

screening.
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Property Value Source
CAS Number 1245644-42-1 [1]
Molecular Formula CeH3BrINs [1]
Molecular Weight 323.92 g/mol
Canonical SMILES C1=CN=C2C=NC(Br)=CN21l
Purity Commercially available up to
298%
Storage Conditions 4°C, protect from light

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-3-
iodoimidazo[1,2-a]pyrazine is not extensively documented in publicly available literature, its
structure suggests a synthetic strategy starting from a substituted aminopyrazine. A plausible
synthetic route is outlined below, based on general methods for the synthesis of related
imidazo[1,2-a]pyrazines.

Postulated Synthetic Pathway

The synthesis likely involves a cyclization reaction between a 2-aminopyrazine precursor and a
suitable two-carbon electrophile, followed by halogenation steps.

Cyclization
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Caption: Postulated synthetic pathway for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine.

Experimental Considerations:
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» Cyclization: The initial cyclization to form the imidazo[1,2-a]pyrazine core is a common
strategy.[2] The reaction of a 2-aminopyrazine with an a-halocarbonyl compound, such as
chloroacetaldehyde or a bromoacetyl derivative, is a classical approach.

o Halogenation: The introduction of the iodo group at the 3-position can be achieved using an
electrophilic iodinating agent like N-iodosuccinimide (NIS). The bromine at the 6-position is
likely introduced early in the synthesis, starting with 2-amino-5-bromopyrazine.

Chemical Reactivity

The bromine and iodine substituents on the imidazo[1,2-a]pyrazine ring are key functional
groups for further chemical transformations. They are amenable to various cross-coupling
reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the
introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure” in medicinal chemistry, known to
be a core component of numerous biologically active compounds.[3] Derivatives of this scaffold
have shown a broad spectrum of pharmacological activities.

Kinase Inhibition

A significant area of interest for imidazo[1,2-a]pyrazine derivatives is in the development of
kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is
implicated in many diseases, including cancer. The imidazo[1,2-a]pyrazine core can serve as a
scaffold to position functional groups that interact with the ATP-binding site of kinases. While
specific kinase inhibition data for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is not yet published,
its structural alerts suggest it is a valuable starting point for the synthesis of kinase inhibitor
libraries.
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Caption: Proposed mechanism of action for imidazo[1,2-a]pyrazine-based kinase inhibitors.

Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its potential as an
antimicrobial agent.[5] The development of new antimicrobial agents is a critical area of
research due to the rise of drug-resistant pathogens. The structural features of 6-Bromo-3-
iodoimidazo[1,2-a]Jpyrazine make it a candidate for inclusion in screening libraries aimed at
discovering novel antibacterial or antifungal compounds.

Experimental Protocols (General Methodologies)
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While a specific protocol for 6-Bromo-3-iodoimidazo[1,2-a]pyrazine is not available, the
following are general experimental methodologies for the synthesis and evaluation of related
imidazo[1,2-a]pyrazine derivatives, which can be adapted for this specific compound.

General Synthesis of Imidazo[1,2-a]pyrazines

A common method involves the condensation of a 2-aminopyrazine with an a-haloketone.

Materials:

2-Aminopyrazine derivative (e.g., 2-amino-5-bromopyrazine)

o-Haloketone (e.g., 2-bromoacetophenone)

Solvent (e.g., ethanol, DMF)

Base (optional, e.g., NaHCOs)

Procedure:

e Dissolve the 2-aminopyrazine derivative in the chosen solvent.
e Add the a-haloketone to the solution.

o Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by
TLC.

o After completion, cool the reaction mixture and neutralize with a base if necessary.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography or recrystallization.

General Protocol for Kinase Inhibition Assay
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The inhibitory activity of a compound against a specific kinase is typically determined using an
in vitro kinase assay.

Materials:

Purified kinase enzyme

Kinase substrate (peptide or protein)

ATP (adenosine triphosphate)

Test compound (dissolved in DMSO)

Assay buffer

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

Procedure:

Prepare a series of dilutions of the test compound.

e In a microplate, add the kinase, substrate, and assay buffer.
e Add the test compound dilutions to the wells.

« Initiate the kinase reaction by adding ATP.

 Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a
specific time.

» Stop the reaction and measure the kinase activity using a suitable detection method.

o Calculate the percentage of inhibition for each compound concentration and determine the
IC50 value by fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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